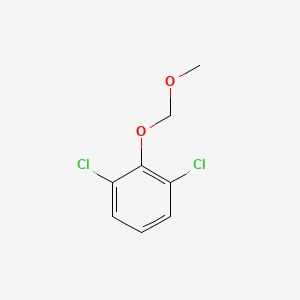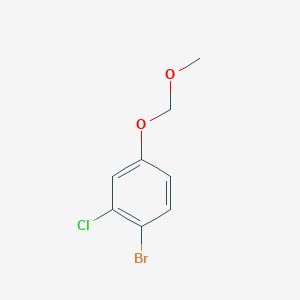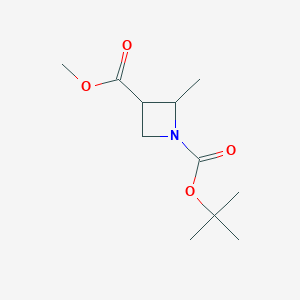
Ethyl 4-chloro-3-fluoro-2-methybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-3-fluoro-2-methybenzoate (ECFMB) is a synthetic compound with a wide range of applications in the fields of organic and analytical chemistry. It is a versatile molecule with a wide range of reactivities and can be used as a reagent, intermediate, or catalyst in a variety of synthetic and analytical methods. ECFMB can be used for the synthesis of complex molecules, for the analysis of complex mixtures, and for the study of biochemical and physiological processes.
科学的研究の応用
Ethyl 4-chloro-3-fluoro-2-methybenzoate has a number of scientific research applications. It is widely used as a reagent in organic synthesis, as an intermediate in the synthesis of complex molecules, and as a catalyst in analytical chemistry. It is also used as a fluorescent probe for the analysis of complex mixtures, as an inhibitor for biochemical and physiological processes, and as a substrate for enzyme-catalyzed reactions.
作用機序
The mechanism of action of Ethyl 4-chloro-3-fluoro-2-methybenzoate is not fully understood. It is known, however, that the reaction of Ethyl 4-chloro-3-fluoro-2-methybenzoate with a substrate results in the formation of a covalent bond between the two molecules. This covalent bond can then be broken down by a variety of enzymes, depending on the type of reaction being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-chloro-3-fluoro-2-methybenzoate are not yet fully understood. However, studies have shown that Ethyl 4-chloro-3-fluoro-2-methybenzoate is able to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, Ethyl 4-chloro-3-fluoro-2-methybenzoate has been shown to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
The use of Ethyl 4-chloro-3-fluoro-2-methybenzoate in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is widely available. It is also easy to handle and is relatively non-toxic. Furthermore, its reactivity is highly specific, making it suitable for a wide range of applications. On the other hand, Ethyl 4-chloro-3-fluoro-2-methybenzoate is not suitable for use in reactions involving highly reactive substrates, as it can be oxidized or reduced during the reaction.
将来の方向性
The potential future directions for the use of Ethyl 4-chloro-3-fluoro-2-methybenzoate are numerous. It could be used as a fluorescent probe for the analysis of complex mixtures, as an inhibitor of biochemical and physiological processes, and as a substrate for enzyme-catalyzed reactions. In addition, Ethyl 4-chloro-3-fluoro-2-methybenzoate could be used as a drug delivery system, as a substrate for drug design, and as a catalyst for organic synthesis. Furthermore, Ethyl 4-chloro-3-fluoro-2-methybenzoate could be used as a tool to study the structure and function of proteins and enzymes, as well as to study the structure and function of DNA and RNA. Finally, Ethyl 4-chloro-3-fluoro-2-methybenzoate could be used to study the effects of environmental pollutants on biochemical and physiological processes.
合成法
The synthesis of Ethyl 4-chloro-3-fluoro-2-methybenzoate is a straightforward process that involves the reaction of 4-chloro-3-fluoro-2-methoxyaniline with ethyl bromoacetate in the presence of a base. The reaction is carried out in an inert atmosphere such as nitrogen or argon and is usually carried out at room temperature. The reaction is usually complete within a few minutes. The product can then be isolated by precipitation or extraction with a suitable solvent.
特性
IUPAC Name |
ethyl 4-chloro-3-fluoro-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCBDKXVAIZCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3-fluoro-2-methybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6305469.png)





![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)

